(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone, also known as LDK1229, is a synthetic compound belonging to the benzhydryl piperazine class of molecules. [] It has garnered attention in scientific research for its activity as an inverse agonist of the cannabinoid receptor type 1 (CB1). [] Its role in modulating CB1 receptor activity makes it a valuable tool for investigating the endocannabinoid system and its implications in various physiological processes.
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone consists of a cyclohexyl group linked to a piperazine ring via a ketone functional group. The piperazine ring is further substituted with a benzo[d]thiazole moiety at the 4-position. [] The presence of the piperazine ring provides flexibility to the molecule, allowing it to adopt different conformations and potentially influencing its binding affinity and selectivity for target proteins.
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone acts as an inverse agonist of the CB1 receptor. [] Unlike agonists, which activate the receptor, inverse agonists bind to the receptor and reduce its constitutive activity. While the exact binding site and mechanism of action are not fully elucidated in the provided research, docking studies and comparisons to other CB1 inverse agonists like SR141716A suggest that (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone likely interacts with similar amino acid residues within the receptor binding pocket. [] This interaction potentially leads to conformational changes in the receptor, reducing its ability to activate downstream signaling pathways.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: